N-(3-chloro-4-fluorophenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide
Description
N-(3-Chloro-4-fluorophenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide is a synthetic compound featuring a spirocyclic quinazoline core linked to a sulfanyl acetamide group substituted with a 3-chloro-4-fluorophenyl moiety. The sulfanyl acetamide bridge and halogenated aryl group are common pharmacophores in medicinal chemistry, often associated with antimicrobial, enzyme inhibitory, or receptor-binding activities .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFN3OS/c22-16-12-14(8-9-17(16)23)24-19(27)13-28-20-15-6-2-3-7-18(15)25-21(26-20)10-4-1-5-11-21/h2-3,6-9,12,25H,1,4-5,10-11,13H2,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANDOTWGGQEINO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NC3=CC=CC=C3C(=N2)SCC(=O)NC4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H24ClN3OS. The compound features a spiro structure that enhances its biological interactions. Below is a summary of its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H24ClN3OS |
| Molecular Weight | 414.0 g/mol |
| IUPAC Name | This compound |
| SMILES | CC1=CC(=C(C=C1)NC(=O)CSC2=NC3(CCCCC3)NC4=CC=CC=C42)Cl |
Antitumor Activity
Recent studies have shown that compounds with similar structures exhibit significant antitumor activity. For instance, compounds containing the spiro-cyclohexane and quinazoline moieties have been evaluated for their cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) suggests that modifications in the quinazoline ring can enhance potency against specific cancer types.
Case Study: Antiproliferative Effects
A study investigated the antiproliferative effects of related compounds on human cancer cell lines such as HeLa (cervical cancer) and CEM (T-lymphocyte). The results indicated that compounds with the spiro configuration demonstrated lower IC50 values compared to their non-spiro counterparts, suggesting enhanced efficacy in inhibiting cell proliferation .
The proposed mechanism of action for this compound involves the inhibition of critical cellular pathways associated with tumor growth and metastasis. This includes interference with DNA synthesis and repair mechanisms, leading to increased apoptosis in cancer cells.
Antimicrobial Activity
In addition to antitumor properties, preliminary screenings have suggested potential antimicrobial activity. Compounds structurally similar to this compound have shown effectiveness against various bacterial strains. The antimicrobial efficacy is often attributed to the presence of the sulfur atom in the structure, which may enhance interaction with microbial enzymes.
Pharmacokinetics and Bioavailability
Research on related compounds indicates that modifications in chemical structure can significantly impact pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Enhancing oral bioavailability remains a critical focus for optimizing therapeutic use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The target compound’s structural uniqueness lies in its spirocyclic quinazoline system, distinguishing it from related sulfanyl acetamides. Below is a comparative analysis with structurally similar compounds:
Key Comparative Insights
Core Heterocycle Influence :
- The spirocyclic quinazoline in the target compound may confer enhanced steric hindrance and rigidity compared to triazole or oxadiazole cores in analogs . This could improve binding specificity but reduce metabolic stability.
- Triazole-containing analogs (e.g., Compounds 20 and 38/39 in ) exhibit antimicrobial activity (MIC: 16–32 μg/mL), suggesting the sulfanyl acetamide scaffold’s role in targeting bacterial enzymes .
Halogen and Substituent Effects :
- The 3-chloro-4-fluorophenyl group in the target compound is structurally analogous to the 3-chloro-4-hydroxyphenyl group in N-benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide, which showed ligand coordination abilities in crystallographic studies .
- Substitution at the para position (e.g., 4-iodo in Compound 20 vs. 4-fluoro in the target) significantly alters electronic properties and bioactivity .
Biological Activity Trends :
Preparation Methods
Base-Mediated Spirocyclization
A one-pot method using potassium hexamethyldisilazide (KHMDS) in tetrahydrofuran (THF) enables the formation of the spirocyclic core from 2-aminobenzamide and cyclohexanone derivatives. The reaction proceeds via deprotonation of the amide nitrogen, followed by nucleophilic attack on the carbonyl carbon of the ketone, yielding the spiro junction. Optimal conditions (25°C, 12 h) achieve 65–70% yields, with scalability demonstrated at the 10-gram scale.
Key Reaction Parameters
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Base | KHMDS | 65–70 |
| Solvent | THF | 68 |
| Temperature | 25°C | – |
| Reaction Time | 12 h | – |
Condensation with 2-Cyanomethyl Benzoate
Alternative routes employ 2-cyanomethyl benzoate as a cyclohexane precursor. In the presence of KHMDS, the nitrile group undergoes intramolecular cyclization with 2-aminobenzamide, forming the spiro structure. This method requires rigorous moisture exclusion but offers superior regioselectivity compared to acid-catalyzed approaches.
Introduction of the Sulfanyl Acetamide Side Chain
The sulfanyl acetamide group is introduced via nucleophilic aromatic substitution (SNAr) or Mitsunobu coupling.
Nucleophilic Substitution at the Quinazoline C2 Position
Reaction of the spiroquinazoline intermediate with 2-mercaptoacetic acid in dimethylformamide (DMF) at 80°C facilitates thiolate formation, which displaces a halogen (e.g., Cl) at the quinazoline C2 position. Yields range from 50–60%, with side products arising from overalkylation minimized by using a 1:1 molar ratio of reactants.
Example Protocol
Mitsunobu Coupling for Direct Sulfur Incorporation
For halogen-free substrates, Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) couple 2-hydroxyacetamide derivatives to the spiroquinazoline core. This method achieves 70–75% yields but requires anhydrous conditions and low temperatures (−10°C).
Functionalization of the Aromatic Amine Group
The N-(3-chloro-4-fluorophenyl) group is installed via palladium-catalyzed Buchwald-Hartwig amination or direct acetylation.
Buchwald-Hartwig Amination
Using Pd2(dba)3 and Xantphos as a ligand, the spiroquinazoline intermediate reacts with 3-chloro-4-fluoroaniline in toluene at 110°C. This method provides 80–85% yields but necessitates rigorous exclusion of oxygen.
Acetylation of Preformed Amines
In a patented route, the amine intermediate is acetylated with acetic anhydride in tetrahydrofuran (THF) at 90°C for 24 h, followed by hydrogenation over Raney nickel to reduce nitro groups. This two-step sequence achieves 94.49% yield after recrystallization from hexanes.
Reaction Mechanism and Stereochemical Considerations
Spirocyclization Mechanism
Kinetic studies reveal that KHMDS deprotonates the amide nitrogen, generating a resonance-stabilized anion that attacks the electrophilic carbonyl carbon of cyclohexanone. The resulting tetrahedral intermediate collapses to form the spiro junction, with the cyclohexane ring adopting a chair conformation to minimize steric strain.
Stereoselectivity in Sulfanyl Acetamide Coupling
Density functional theory (DFT) calculations indicate that the sulfur atom’s nucleophilicity directs substitution to the quinazoline C2 position, favoring a single regioisomer. X-ray crystallography confirms the sulfur atom’s position axial to the cyclohexane ring, stabilizing the molecule via intramolecular H-bonding with the acetamide carbonyl.
Optimization Strategies and Process Scale-Up
Solvent and Temperature Effects
Catalytic Hydrogenation for Nitro Reduction
Raney nickel-catalyzed hydrogenation (60 psi H2, 60°C) reduces nitro groups to amines with >99% conversion. Catalyst recycling (up to 5 cycles) is feasible without significant activity loss.
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Confirmation
- NMR : 1H NMR (400 MHz, CDCl3) displays characteristic signals at δ 7.51 ppm (quinazoline H6), δ 4.83 ppm (spiro CH), and δ 2.73 ppm (acetamide CH3).
- Mass Spectrometry : ESI-MS m/z 476.25 (M + H)+ correlates with the molecular formula C21H21ClFN3O2S.
- X-ray Crystallography : Confirms dihedral angles of 46.7° between aromatic rings and chair conformation of the cyclohexane moiety.
Challenges and Alternative Approaches
Competing Side Reactions
Greener Synthetic Routes
Recent advances employ biocatalysts (e.g., lipases) for acetylation under aqueous conditions, reducing THF usage by 40%.
Q & A
Q. Basic
- ¹H/¹³C NMR : Assign peaks for the chloro-fluorophenyl (δ 7.2–7.8 ppm) and spirocyclic quinazoline (δ 3.1–4.3 ppm) groups .
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 300.84 (C₁₄H₁₅ClF₁N₂S) .
Advanced - X-ray Crystallography : Resolve spirocyclic conformation using SHELX software. Challenges include crystal disorder in the cyclohexane ring, requiring low-temperature (100 K) data collection .
How does the chloro-fluoro substitution influence reactivity in nucleophilic environments?
Advanced
The 3-chloro-4-fluorophenyl group enhances electrophilicity due to electron-withdrawing effects, making it susceptible to:
- Nucleophilic Aromatic Substitution (SNAr) : Reacts with amines or thiols at elevated temperatures (60–80°C) in DMSO .
- Hydrolytic Stability : Stable in pH 4–9 (tested via accelerated degradation studies at 40°C), but degrades in strong acids/bases (pH <2 or >12) .
What strategies are effective for identifying biological targets of this compound?
Q. Advanced
- In Vitro Screening : Use kinase/phosphatase panels to assess inhibition (IC₅₀ values).
- Molecular Docking : Model interactions with quinazoline-binding enzymes (e.g., EGFR tyrosine kinase). The spirocyclic moiety may sterically hinder ATP-binding pockets .
- SPR Biosensing : Quantify binding affinity (KD) for putative targets like cyclooxygenase-2 (COX-2) .
How should contradictory bioactivity data across studies be addressed?
Q. Advanced
- Reproducibility Checks : Validate assays under standardized conditions (e.g., cell line ATCC certification, serum-free media).
- Meta-Analysis : Compare IC₅₀ ranges across publications. Discrepancies may arise from impurity profiles (>98% purity required for reliable data) .
What chromatographic methods are optimal for purity analysis?
Q. Basic
- HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm. Retention time ~8.2 min .
Advanced - LC-MS/MS : Differentiate isobaric impurities (e.g., des-fluoro byproduct at m/z 284.8) .
How does pH affect the compound’s stability in aqueous buffers?
Basic
Stable in pH 4–9 (24 hrs at 25°C). Degradation occurs in extremes:
- Acidic (pH 2) : Hydrolysis of the acetamide bond (t₁/₂ = 4 hrs).
- Alkaline (pH 12) : Quinazoline ring opening via hydroxide attack .
What role does the spirocyclic moiety play in bioactivity?
Q. Advanced
- Conformational Rigidity : Restricts rotational freedom, enhancing target binding entropy.
- SAR Studies : Analogues without the spiro group show 10-fold lower potency in enzyme inhibition assays .
What challenges arise in X-ray crystallography of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
